molecular formula C11H20N2O4S B2639201 1-(cyclopropylsulfonyl)-N-(3-methoxypropyl)azetidine-3-carboxamide CAS No. 1428365-00-7

1-(cyclopropylsulfonyl)-N-(3-methoxypropyl)azetidine-3-carboxamide

Cat. No. B2639201
CAS RN: 1428365-00-7
M. Wt: 276.35
InChI Key: ROIGGYRVNXUTGU-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(3-methoxypropyl)azetidine-3-carboxamide, also known as CP-544326, is a small molecule antagonist of the α4β7 integrin receptor. This integrin receptor plays a crucial role in the migration of immune cells to the gut, making it an attractive target for the treatment of inflammatory bowel disease (IBD). In

Scientific Research Applications

Activated Monomer Polymerization of N-Sulfonylazetidines

Activated monomer polymerization of N-sulfonylazetidines, specifically N-(methanesulfonyl)azetidine, leads to the formation of unique polymeric structures. Notably, potassium(azetidin-1-ylsulfonyl) methanide, derived from N-(methanesulfonyl)azetidine, can spontaneously undergo anionic ring-opening polymerization at room temperature, forming polymers with sulfonyl groups integrated into the backbone. This process leads to the creation of polymers akin to polyamides but with sulfonylamides replacing the carboxamides typically found in polyamides. Furthermore, these polymers can react with other agents like methanol and benzyl bromide, resulting in the formation of semi-crystalline and amorphous polymers, respectively. These findings suggest a versatile pathway for synthesizing novel polymeric materials with potential applications in various scientific fields (Reisman et al., 2020).

Synthesis and Modification of Polyamides

The synthesis of complex polyamides, exemplified by the penta-N-protected polyamide 1, demonstrates the intricate manipulation of molecular structure possible with azetidine derivatives. The methodical deprotection and selective acylation of this compound illustrate the capacity to create highly tailored polyamides with precise structural features. These processes pave the way for the development of specialized materials and molecules with applications across various scientific disciplines, such as materials science and pharmaceuticals (Pak & Hesse, 1998).

Formation of Furan Derivatives

The synthesis of novel furan derivatives through the reaction of arenesulfonylacetic acids, arylglyoxals, and isocyanides highlights the chemical versatility of azetidine derivatives. This process involves the formation of intermediate compounds that undergo cyclization to produce furan carboxamides, indicating the potential of azetidine derivatives in synthetic organic chemistry and the creation of novel compounds with possible applications in material science and pharmaceuticals (Bossio et al., 1994).

properties

IUPAC Name

1-cyclopropylsulfonyl-N-(3-methoxypropyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-17-6-2-5-12-11(14)9-7-13(8-9)18(15,16)10-3-4-10/h9-10H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIGGYRVNXUTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CN(C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylsulfonyl)-N-(3-methoxypropyl)azetidine-3-carboxamide

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